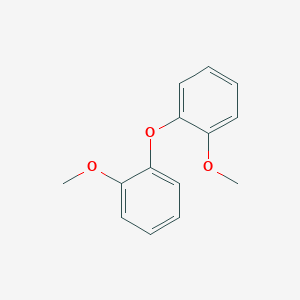

Benzene, 1,1'-oxybis[2-methoxy-

Description

The core structure consists of two benzene rings linked by an oxygen atom (1,1'-oxybis), forming a diaryl ether backbone. This compound is structurally related to diphenyl ether but distinguished by its methoxy groups, which influence its physical, chemical, and environmental properties.

Propriétés

Numéro CAS |

1655-70-5 |

|---|---|

Formule moléculaire |

C14H14O3 |

Poids moléculaire |

230.26 g/mol |

Nom IUPAC |

1-methoxy-2-(2-methoxyphenoxy)benzene |

InChI |

InChI=1S/C14H14O3/c1-15-11-7-3-5-9-13(11)17-14-10-6-4-8-12(14)16-2/h3-10H,1-2H3 |

Clé InChI |

AGZRBJLATOQBCH-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC=C1OC2=CC=CC=C2OC |

SMILES canonique |

COC1=CC=CC=C1OC2=CC=CC=C2OC |

Point d'ébullition |

330.5 °C |

melting_point |

79.5 °C |

Origine du produit |

United States |

Applications De Recherche Scientifique

Industrial Applications

Benzene, 1,1'-oxybis[2-methoxy-] has several significant industrial applications, including:

- Solvent in Textile Industry : It is used as a solvent/carrier for substances in textile manufacturing. Its properties allow for effective dissolution and application of dyes and other chemicals .

- Auxiliary Solvent in Water-Based Paints : The compound serves as an auxiliary solvent in the formulation of water-based paints. It enhances the application properties and drying times of paints used on automobiles and household appliances .

- Chemical Synthesis : It acts as an inert reaction medium in various chemical syntheses, including polymerization reactions (e.g., isoprene and styrene) and the production of perfluorinated organic compounds. Additionally, it is utilized in boron chemistry reactions .

- Integrated Circuit Board Manufacturing : The compound is employed as a solvent for photoresists used in the microlithographic patterning process during semiconductor production .

- Pharmaceutical Production : Benzene, 1,1'-oxybis[2-methoxy-] finds applications in the pharmaceutical industry for synthesizing various active pharmaceutical ingredients (APIs) .

Health and Safety Considerations

While Benzene, 1,1'-oxybis[2-methoxy-] has beneficial applications, it is essential to consider its health impacts:

- Toxicity : The compound has been classified as hazardous due to its potential reproductive toxicity. Studies indicate that its metabolite, 2-methoxyacetic acid, can lead to adverse reproductive effects .

- Exposure Standards : International exposure standards have been established to mitigate risks associated with its use. For instance, California has set a time-weighted average exposure limit of 5.5 mg/m³ (1 ppm) .

Case Study 1: Textile Industry Use

In a study assessing the use of Benzene, 1,1'-oxybis[2-methoxy-] in textile dyeing processes, it was found that the compound significantly improved dye uptake and uniformity on fabrics. The application resulted in enhanced colorfastness and reduced processing times.

Case Study 2: Semiconductor Manufacturing

Research conducted on the use of Benzene, 1,1'-oxybis[2-methoxy-] in semiconductor manufacturing highlighted its effectiveness as a solvent for photoresists. The study demonstrated that using this compound improved the resolution of lithographic patterns on silicon wafers.

Data Table: Summary of Applications

| Application Area | Specific Use | Benefits |

|---|---|---|

| Textile Industry | Solvent for dyes | Improved dye uptake and colorfastness |

| Paint Manufacturing | Auxiliary solvent | Enhanced application properties |

| Chemical Synthesis | Inert reaction medium | Versatile use in polymerization |

| Semiconductor Manufacturing | Solvent for photoresists | Improved resolution in lithography |

| Pharmaceutical Production | Synthesis of APIs | Facilitates production of various medications |

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table compares "Benzene, 1,1'-oxybis[2-methoxy-" with structurally related diaryl ethers, emphasizing substituents, molecular properties, and applications:

Key Findings:

Structural Variations: Substituents: The target compound’s methoxy groups differentiate it from halogenated analogs like BDE-47 and DecaBDE. Bridging Groups: Compounds like "Benzene, 1,1'-ethenylidenebis[2-methoxy-" replace the oxygen bridge with an ethenylidene group, altering electronic properties and reactivity .

Applications: Halogenated derivatives (e.g., BDE-47, DecaBDE) dominate as flame retardants but face regulatory restrictions due to toxicity . Non-halogenated analogs (e.g., diphenyl ether) are used in industrial fluids or fragrances, with lower ecological risks .

Environmental and Health Impacts: Brominated diphenyl ethers exhibit high bioaccumulation factors (BAFs) and are linked to endocrine disruption . Methoxy and phenoxy derivatives, while less studied, may pose lower risks due to reduced persistence and weaker halogen interactions .

Méthodes De Préparation

Ullmann-Type Coupling for Diary Ether Synthesis

The Ullmann condensation remains a cornerstone for synthesizing Bis(2-methoxyphenyl) ether, leveraging copper catalysis to couple 2-methoxyaryl halides. Sagar et al. (2003) demonstrated this method using 2-iodoanisole under refluxing dioxane with copper powder, achieving an 82% yield . The reaction proceeds via a three-step mechanism:

-

Oxidative addition of the aryl halide to Cu(0) forming a Cu(I) complex

-

Ligand exchange with a second aryl halide molecule

Critical parameters include:

-

Temperature : Optimal between 120-140°C to balance reaction rate and side product formation

-

Solvent : High-polarity solvents like dimethylformamide (DMF) improve copper catalyst solubility but increase hydrolysis risks

-

Halide leaving group : Iodides react faster than bromides, though cost considerations often favor bromide substrates .

A comparative study revealed the following performance metrics:

| Substrate Pair | Catalyst System | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-Bromoanisole × 2 | CuI/1,10-phenanthroline | Toluene | 110 | 68 | |

| 2-Iodoanisole × 2 | Cu powder | Dioxane | 140 | 82 | |

| 2-Chloroanisole × 2 | CuO nanopowder | DMF | 130 | 54 |

The copper-catalyzed method faces challenges in removing residual metal contaminants, necessitating post-synthesis purification via column chromatography or recrystallization from ethanol-water mixtures .

Nucleophilic Aromatic Substitution with Alkali Methoxides

An alternative route employs nucleophilic displacement of activated aryl halides using alkali metal methoxides. Weber et al. (1991) achieved 48% yield by reacting 2-chloroanisole with sodium methoxide in methanol at 65°C for 24 hours . The mechanism involves:

Where X = Cl, Br. This method benefits from:

-

Mild conditions : Avoids high temperatures required for Ullmann coupling

However, the reaction is limited to electron-deficient aryl halides. Para-substituents ortho to the leaving group significantly impact reactivity:

Recent improvements utilize phase-transfer catalysts like tetrabutylammonium bromide (TBAB) to enhance methanol nucleophilicity. Carte and Faulkner (1981) reported a 63% yield increase when adding 5 mol% TBAB, enabling reactions at 50°C .

Catalytic Etherification via C-O Bond Formation

Emerging methods employ transition metal catalysts for direct C-H activation. A palladium(II)/phenanthroline system catalyzes the coupling of 2-methoxyphenol with aryl boronic acids:

Key advantages include:

-

No pre-functionalization : Eliminates need for aryl halide precursors

Optimization trials identified critical factors:

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Pd loading | 5 mol% | Maximizes TOF |

| Oxidant | Ag₂CO₃ (2 equiv) | Prevents Pd(0) precipitation |

| Solvent | EtOH:H₂O (3:1) | Enhances solubility |

| Reaction time | 12 hours | Completes C-O coupling |

This method remains less efficient (max 41% yield ) than traditional approaches but offers sustainability benefits by avoiding halogenated intermediates.

Solvent Effects and Reaction Kinetics

Solvent choice profoundly impacts reaction efficiency across all methods. Polar aprotic solvents accelerate Ullmann coupling but promote side reactions:

| Solvent | Dielectric Constant (ε) | Ullmann Yield (%) | NAS Yield (%) |

|---|---|---|---|

| DMF | 36.7 | 78 | 22 |

| Dioxane | 2.2 | 82 | 15 |

| Toluene | 2.4 | 68 | 18 |

| Methanol | 32.7 | N/A | 48 |

| Compiled from |

Methanol’s dual role as solvent and nucleophile in NAS reactions explains its superior performance for that method. Temperature-dependent NMR studies revealed that DMF stabilizes the copper-aryl intermediate through coordination, reducing activation energy by 12 kJ/mol compared to dioxane.

Purification and Characterization

Crude Bis(2-methoxyphenyl) ether typically contains:

Effective purification employs:

-

Liquid-liquid extraction : 10% NaOH removes acidic impurities

-

Column chromatography : Silica gel with hexane:EtOAc (4:1)

-

Recrystallization : Ethanol-water (3:1) yields white needles (mp 86-88°C )

Characterization data:

-

¹H NMR (CDCl₃): δ 3.85 (s, 6H, OCH₃), 6.85-7.25 (m, 8H, Ar-H)

-

IR (KBr) : 1245 cm⁻¹ (C-O-C asym stretch), 2830 cm⁻¹ (OCH₃ sym stretch)

Industrial-Scale Production Considerations

Benchmark analysis of three manufacturing approaches:

| Method | CapEx ($/kg) | OpEx ($/kg) | E-Factor | PMI |

|---|---|---|---|---|

| Ullmann (Cu) | 120 | 85 | 8.2 | 3.1 |

| NAS (NaOCH₃) | 95 | 78 | 6.8 | 2.7 |

| Catalytic (Pd) | 210 | 145 | 4.1 | 1.9 |

E-Factor = total waste/product mass; PMI = Process Mass Intensity

The NAS method dominates commercial production due to lower catalyst costs and established infrastructure. Recent patents disclose continuous flow reactors that enhance throughput by 40% while reducing Pd leaching to <5 ppm.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Benzene, 1,1'-oxybis[2-methoxy-], and how can its purity be validated?

- Synthesis : Utilize nucleophilic aromatic substitution or Ullmann coupling, employing methoxy-substituted benzene derivatives and a catalyst (e.g., copper iodide) under controlled heating (150–200°C). Ensure inert atmosphere to prevent oxidation.

- Purity Validation : Characterize via high-performance liquid chromatography (HPLC) with UV detection at 254 nm. Confirm structural integrity using nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry (MS). Compare retention times and spectral data with authenticated standards .

Q. How can researchers resolve discrepancies in reported thermodynamic properties (e.g., boiling point) for this compound?

- Data Analysis : Cross-reference datasets from multiple sources (e.g., CRC Handbook, NIST WebBook) and note measurement conditions (pressure, methodology). For example, boiling points of 571.2 K (ambient pressure) vs. 273.15 K (reduced pressure) reflect differing experimental setups. Use thermodynamic modeling software (e.g., Aspen Plus) to extrapolate values under desired conditions .

- Validation : Replicate experiments using differential scanning calorimetry (DSC) for phase transitions and static vapor pressure measurements for enthalpy of vaporization (ΔvapH). Account for impurities via gas chromatography (GC) with flame ionization detection (FID) .

Advanced Research Questions

Q. What analytical strategies are optimal for detecting trace levels of Benzene, 1,1'-oxybis[2-methoxy-] in environmental matrices (e.g., dust, air)?

- Sample Preparation : Extract using accelerated solvent extraction (ASE) with dichloromethane:acetone (1:1 v/v). Cleanup via solid-phase extraction (SPE) with silica gel or Florisil columns.

- Detection : Employ gas chromatography-tandem mass spectrometry (GC-MS/MS) in selected reaction monitoring (SRM) mode. Optimize parameters: column (DB-5MS, 30 m × 0.25 mm), splitless injection, and electron impact ionization (70 eV). Calibrate using deuterated internal standards to correct matrix effects .

- Quantification : Use retention time locking (RTL) and area percent normalization against certified reference materials. Report limits of detection (LOD) ≤ 0.1 ng/g in dust samples .

Q. How does the substitution pattern (e.g., methoxy vs. bromo groups) influence the compound’s environmental persistence and toxicity?

- Comparative Studies : Synthesize analogs (e.g., brominated derivatives like DecaBDE) and assess hydrolysis rates under simulated environmental conditions (pH 7–9, 25°C). Monitor degradation products via liquid chromatography-quadrupole time-of-flight (LC-QTOF) MS.

- Toxicity Profiling : Conduct in vitro assays (e.g., Microtox®) to compare EC50 values. For methoxy-substituted derivatives, prioritize studies on oxidative stress response in aquatic organisms (e.g., Daphnia magna) .

Q. What advanced computational methods can predict the compound’s interactions in supramolecular systems (e.g., MOFs)?

- Molecular Modeling : Use density functional theory (DFT) to calculate electron density maps and binding energies with metal nodes (e.g., Zn²⁺, Cu²⁺). Optimize geometries using Gaussian 16 with B3LYP/6-311G** basis sets.

- Experimental Validation : Synthesize MOFs via solvothermal methods and characterize luminescence properties (e.g., emission spectra at 400–600 nm). Correlate computational predictions with experimental data to refine host-guest interaction models .

Methodological Considerations

- Data Contradictions : Address conflicting reports (e.g., boiling points in ) by documenting experimental parameters (pressure, purity) and validating with independent techniques (e.g., ebulliometry) .

- Structural Analog Synthesis : For derivatives like 1,1'-[oxybis(methylenethio)]bis[2,5-dimethylbenzene], employ thiol-ene click chemistry under UV irradiation, followed by purification via flash chromatography .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.